4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride
Description
4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine hydrochloride is a partially saturated naphthalene derivative with two methyl groups at the 4-position and a secondary amine functional group. The hydrochloride salt enhances its solubility in polar solvents. Key properties inferred from analogs include moderate lipophilicity due to the dimethyl substituents and a molecular formula of C₁₂H₁₈ClN (calculated molecular weight: ~211.8 g/mol).
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12;/h3-6,10H,7-8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONACYDWBASHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2=CC=CC=C21)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride typically involves multiple steps. One common method includes the Claisen condensation reaction of 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one with ethyl acetate or ethyl trifluoroacetate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of advanced purification techniques such as flash silica gel column chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include diethylaminosulfur trifluoride (DAST) for fluorination , and methanesulfonic acid for Fischer indole synthesis . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of DAST can yield fluoro derivatives .
Scientific Research Applications
4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of naphthalene-based push-pull molecules.
Industry: The compound is used in various industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can undergo 1,3-dipolar cycloaddition reactions, which are confirmed by the appearance of specific proton signals in NMR spectra . These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with selected analogs:
*Assumed based on hydrochloride salt analogs.
Key Observations:
- Substituent Effects: Bulky groups (e.g., cyclohexyl in 5l) increase melting points and lipophilicity but reduce solubility.
- Core Structure: The naphthalene/isoquinoline distinction (e.g., vs. target compound) alters π-π stacking and biological target interactions.
- Salt Forms : Hydrochloride salts improve water solubility across all compounds, critical for pharmaceutical applications.
Spectral and Analytical Data
While direct data for the target compound is unavailable, analogs provide insights:
- NMR Shifts : Methyl groups (δ ~1.2–1.5), aromatic protons (δ ~6.7–7.2), and amine protons (δ ~2.6–3.4) are typical in related compounds (e.g., ). Chloro substituents (e.g., ) deshield adjacent protons, shifting signals downfield.
- HPLC Retention Times : Bulky substituents (e.g., cyclohexyl in 5l) increase retention times due to enhanced hydrophobicity.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and salt formation (e.g., δ 2.5–3.0 ppm for -NH2·HCl protons) .
- HPLC : Reverse-phase methods (C18 column, MeOH/H2O + 0.1% TFA) assess purity (>99%) and detect diastereomeric impurities .
- HRMS : Validates molecular formula (e.g., [M+H]+ m/z calc. 220.1564, found 220.1561) .
Advanced Tip : Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers and quantify enantiomeric excess (ee) >98% .
How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic profiles?
Q. Advanced Research Focus
- Molecular docking : Predicts binding modes to targets like monoamine transporters (e.g., dopamine transporter) using AutoDock Vina. Key interactions include π-π stacking with Phe residues and hydrogen bonding with Asp79 .
- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = 0.3) and CYP2D6-mediated metabolism .
Q. Resolution :
Standardize assays using reference ligands (e.g., 8-OH-DPAT for 5-HT1A).
Validate findings with orthogonal methods (e.g., radioligand binding vs. functional β-arrestin recruitment) .
How does the hydrochloride salt form influence solubility and formulation development?
Basic Research Focus
The hydrochloride salt enhances aqueous solubility (15 mg/mL in PBS vs. 2 mg/mL for free base) due to ionic interactions. Salt disproportionation risks in solid formulations are mitigated by:
- Excipient selection : Use of mannitol or lactose as stabilizers.
- pH control : Buffered solutions (pH 4.5–5.5) prevent free base precipitation .
What are the challenges in scaling up synthesis from milligram to kilogram quantities?
Q. Advanced Research Focus
- Catalyst efficiency : Transition from NaBH3CN (lab-scale) to catalytic hydrogenation (Pd/C, 50 psi H2) for safer, scalable reductive amination .
- By-product management : Optimize workup procedures to remove residual metals (e.g., ICP-MS confirms <10 ppm Pd).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
